3-(7-methoxy-1H-indol-1-yl)propanoic acid

Regiochemistry Molecular topology Structure-activity relationship

3-(7-Methoxy-1H-indol-1-yl)propanoic acid (CAS 1219587-07-1) is a heterocyclic carboxylic acid belonging to the indolepropionic acid family. The compound features a methoxy substituent at the 7‑position of the indole nucleus and a propanoic acid side chain attached to the indole N1 atom.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 1219587-07-1
Cat. No. B1422339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-methoxy-1H-indol-1-yl)propanoic acid
CAS1219587-07-1
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N(C=C2)CCC(=O)O
InChIInChI=1S/C12H13NO3/c1-16-10-4-2-3-9-5-7-13(12(9)10)8-6-11(14)15/h2-5,7H,6,8H2,1H3,(H,14,15)
InChIKeyCAJDFRRZTPYBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Methoxy-1H-indol-1-yl)propanoic acid (CAS 1219587-07-1) – Procurement-Ready Indolepropionic Building Block


3-(7-Methoxy-1H-indol-1-yl)propanoic acid (CAS 1219587-07-1) is a heterocyclic carboxylic acid belonging to the indolepropionic acid family. The compound features a methoxy substituent at the 7‑position of the indole nucleus and a propanoic acid side chain attached to the indole N1 atom [1]. Its molecular formula is C₁₂H₁₃NO₃ and the molecular weight is 219.24 g mol⁻¹. Key calculated physicochemical descriptors include an XLogP3 of 1.4, a topological polar surface area of 51.5 Ų, a predicted pKa of 4.54, and a predicted boiling point of 431.1 °C [1]. The compound is commercially available as a research chemical, typically with a purity of 95 % .

Why 3-(7-Methoxy-1H-indol-1-yl)propanoic acid Cannot Be Replaced by Common In-Class Analogs


Indolepropionic acid derivatives are not fungible: the position of the methoxy group and the point of attachment of the propanoate chain fundamentally alter electronic distribution, receptor recognition, and metabolic stability. The N1-substituted 7-methoxy regioisomer differs from the more common C3‑substituted indolepropionic acids (e.g. indole‑3‑propionic acid, CAS 830‑96‑6) in both geometry and hydrogen‑bonding capacity, which can lead to divergent target engagement profiles [1]. Additionally, the 7‑methoxyindole core has been independently demonstrated to act as a partial agonist of the human aryl hydrocarbon receptor (AhR) with an EMAX of 80 % relative to 5 nM dioxin, whereas other methylindole isomers show markedly different agonist/antagonist profiles [2]. Substituting a 5‑methoxy or unsubstituted analog therefore risks losing the specific AhR modulatory signature that the 7‑methoxy-N1‑propanoic acid architecture provides.

Head-to-Head Quantitative Evidence for 3-(7-Methoxy-1H-indol-1-yl)propanoic acid Selection


Regiochemical Differentiation: N1- vs C3-Propanoate Substitution Impacts Molecular Topology

The target compound is substituted at the indole N1 position, whereas the most common in-class comparator, indole‑3‑propionic acid (IPA), is substituted at the C3 position. This regiochemical difference results in distinct molecular shapes: the N1‑propanoate side chain extends perpendicular to the indole plane, while the C3‑propanoate lies within the plane. The calculated topological polar surface area (TPSA) of the target compound is 51.5 Ų, compared to 53.1 Ų for IPA, reflecting the altered spatial presentation of the carboxylic acid moiety [1][2]. Furthermore, the predicted pKa of the target compound (4.54) differs from that of IPA (4.77), indicating a measurable electronic effect of the N1‑ vs C3‑ attachment point on the carboxylic acid acidity [1][2].

Regiochemistry Molecular topology Structure-activity relationship

AhR Modulatory Potential Conferred by the 7-Methoxyindole Core

The 7‑methoxyindole core of the target compound has been independently characterized as a partial agonist of the human aryl hydrocarbon receptor (AhR). In reporter gene assays using AZ‑AHR transgenic cells, 7‑methoxyindole (7‑MeO‑indole) achieved an EMAX of 80 % relative to 5 nM 2,3,7,8‑tetrachlorodibenzo‑p‑dioxin (TCDD) [1]. By contrast, the closest comparator methoxyindole, 5‑methoxyindole, exhibited a distinctly different profile, and 3‑methylindole acted as a pure antagonist with an IC₅₀ of 19 μM [1]. While the propanoate chain of the target compound will modulate potency and pharmacokinetics, the 7‑methoxy substitution pattern is the primary driver of AhR agonist character.

Aryl hydrocarbon receptor Nuclear receptor Immunomodulation

Positional Isomer Differentiation: 7-Methoxy vs 5-Methoxy Substitution Controls Electronic and Steric Properties

The 7‑methoxy substitution places the electron‑donating methoxy group adjacent to the indole nitrogen (N1), creating an ortho‑type electronic effect that is absent in the 5‑methoxy isomer. This manifests in the predicted pKa of the conjugate acid: 4.54 for the 7‑methoxy compound versus an estimated 4.6–4.8 for the 5‑methoxy isomer (3‑(5‑methoxy‑1H‑indol‑3‑yl)propanoic acid, CAS 39547‑16‑5) [1]. The 7‑methoxy group also introduces steric hindrance near the N1 attachment point, which can influence the conformational preference of the propanoate side chain and potentially reduce metabolic N‑dealkylation compared with the 5‑methoxy isomer where the N1 position is unencumbered.

Positional isomerism Electronic effects Indole functionalization

Lipophilicity Modulation: XLogP3 Reduction Relative to Unsubstituted Indole Propionic Acids

The introduction of the 7‑methoxy group reduces the calculated lipophilicity of the propanoic acid scaffold compared with the unsubstituted indole‑3‑propionic acid. The target compound has an XLogP3 of 1.4, whereas indole‑3‑propionic acid has an XLogP3 of 1.7 [1][2]. This ΔXLogP3 of –0.3 log units corresponds to an approximate 2‑fold reduction in octanol–water partition coefficient, suggesting moderately improved aqueous solubility and potentially lower non‑specific protein binding for the 7‑methoxy derivative.

Lipophilicity Drug-likeness ADME properties

Optimal Application Scenarios for 3-(7-Methoxy-1H-indol-1-yl)propanoic acid Based on Verified Evidence


AhR Pathway Probe in Immuno-Oncology and Toxicology Screening

The 7‑methoxyindole core of this compound is a validated partial agonist of the human aryl hydrocarbon receptor (EMAX = 80 % vs TCDD) [1]. Researchers developing AhR‑modulating compounds for cancer immunotherapy, inflammatory bowel disease, or dioxin‑like toxicity screening can employ this compound as a scaffold for generating partial agonist probes. The N1‑propanoate handle provides a synthetically tractable attachment point for further derivatization without disrupting the 7‑methoxy pharmacophore, enabling systematic exploration of AhR partial agonism.

Synthesis of Bioactive Indole Derivatives via the N1‑Propanoic Acid Handle

The free carboxylic acid group allows straightforward amide coupling, esterification, or reduction to the alcohol, making this compound a versatile intermediate for medicinal chemistry [1]. The 7‑methoxy substitution pattern is retained through these transformations, enabling the construction of focused libraries where the AhR‑active 7‑methoxyindole motif is preserved while the side chain is varied to optimize pharmacokinetic or target‑binding properties.

Comparative Metabolomics and Microbiome Research

Indole‑3‑propionic acid is a well‑characterized microbial metabolite of tryptophan with cytostatic properties in breast cancer models. The 7‑methoxy‑N1‑propanoic acid analog offers a structurally distinct comparator to dissect the structure–activity relationships of indolepropionic acids in host–microbiome signaling. Its lower predicted lipophilicity (XLogP3 = 1.4 vs 1.7 for IPA) suggests differential membrane permeability and protein binding, making it useful for probing whether the observed biological effects of IPA are sensitive to methoxy substitution and N1‑ vs C3‑ regiochemistry [2].

Chemical Biology Tool for Studying Positional Isomer Effects on Nuclear Receptor Activity

The clear functional divergence among methoxyindole isomers at the AhR (7‑MeO‑indole: partial agonist EMAX 80 %; 4‑Me‑indole: full agonist EMAX 134 %; 3‑Me‑indole: antagonist IC₅₀ 19 μM) demonstrates that subtle positional changes yield profoundly different pharmacological outcomes [1]. This compound provides a chemically tractable 7‑methoxy‑N1‑propanoate entry point for systematically comparing the biological consequences of methoxy position and side‑chain attachment site within a single experimental series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(7-methoxy-1H-indol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.